1,3-Propanediol, 2,2-bis(azidomethyl)-

Description

Molecular Architecture and Bonding Patterns

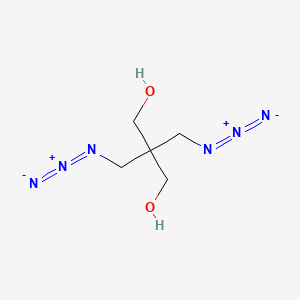

The molecular formula of 1,3-Propanediol, 2,2-bis(azidomethyl)- is C₅H₁₀N₆O₂ , with a molecular weight of 186.17 g/mol . The central carbon atom (C2) is bonded to two azidomethyl (-CH₂N₃) groups and two hydroxyl (-OH) groups at the terminal C1 and C3 positions (Figure 1). The SMILES notation (C(C(CN=[N+]=[N-])(CO)CO)N=[N+]=[N-]) and InChIKey (JTJNYRNRNIXRGC-UHFFFAOYSA-N) highlight the spatial arrangement of functional groups.

The azide groups (-N₃) introduce significant steric and electronic effects. Each azidomethyl substituent contributes to a tetrahedral geometry around C2, with bond angles approximating 109.5°. The presence of azides enhances the compound’s energy density, making it suitable for applications in propellants and explosives.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀N₆O₂ | |

| Molecular Weight | 186.17 g/mol | |

| Exact Mass | 186.087 g/mol | |

| Topological Polar Surface Area | 139.96 Ų |

Crystallographic Data and Conformational Analysis

Crystallographic data for 1,3-Propanediol, 2,2-bis(azidomethyl)- remains unreported in the literature. However, molecular dynamics simulations of analogous propanediol derivatives, such as unsubstituted 1,3-propanediol, reveal conformational preferences. In aqueous environments, 1,3-propanediol predominantly adopts the tTTg conformation (37–39% prevalence), where intramolecular hydrogen bonding is minimal. For the azidomethyl derivative, steric repulsion between the bulky azide groups likely destabilizes compact conformers, favoring extended geometries that minimize steric clash.

The absence of intramolecular hydrogen bonding in 1,3-Propanediol, 2,2-bis(azidomethyl)- contrasts with its parent compound, where hydrogen bonding between hydroxyl groups stabilizes certain conformers. This difference underscores the azide groups’ role in altering thermodynamic stability and molecular flexibility.

Comparative Structural Analysis with Related Propanediol Derivatives

Comparative analysis with structurally similar diols highlights the impact of substituents on physicochemical properties:

Table 2: Structural Comparison with Propanediol Derivatives

The azidomethyl groups in 1,3-Propanediol, 2,2-bis(azidomethyl)- impart high energy content due to the exothermic decomposition of azides. This contrasts with neopentyl glycol’s methyl groups, which enhance thermal stability but reduce reactivity. Similarly, iodomethyl derivatives exhibit distinct electronic properties due to iodine’s polarizability, whereas azides prioritize energy release.

Properties

CAS No. |

104274-80-8 |

|---|---|

Molecular Formula |

C5H10N6O2 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

2,2-bis(azidomethyl)propane-1,3-diol |

InChI |

InChI=1S/C5H10N6O2/c6-10-8-1-5(3-12,4-13)2-9-11-7/h12-13H,1-4H2 |

InChI Key |

JTJNYRNRNIXRGC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN=[N+]=[N-])(CO)CO)N=[N+]=[N-] |

Related CAS |

81647-83-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a family of 1,3-propanediol derivatives with diverse substituents on the central carbon. Below is a systematic comparison with key analogues:

Table 1: Structural and Functional Comparison of 1,3-Propanediol Derivatives

Reactivity and Stability

- Azidomethyl derivative : The azide groups (-N₃) are thermally labile and can undergo Staudinger reactions or Huisgen cycloadditions (click chemistry), making it valuable in bioconjugation and materials science. However, azides may decompose explosively under heat or shock .

- Bromomethyl derivative (BMP) : Bromine substituents enhance alkylation capacity but introduce toxicity. Studies in Swiss CD-1 mice showed dose-dependent reproductive toxicity, including reduced fertility and litter size at 0.5% dietary levels .

- Hydroxymethyl derivative : The hydroxyl groups enable condensation with aldehydes to form diacetals, which are used in polymer networks .

- Mercaptomethyl derivative : Thiol (-SH) groups facilitate disulfide bond formation, enabling applications in self-healing materials and vulcanization .

Preparation Methods

Hydrobromic Acid (HBr) Catalyzed Bromination

Pentaerythritol reacts with gaseous HBr in aromatic solvents (e.g., toluene, chlorobenzene) under reflux. Carboxylic acid catalysts (e.g., acetic acid, caprylic acid) enhance reaction efficiency by facilitating water removal via azeotropic distillation. Key parameters include:

Table 1: Bromination Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic acid | Chlorobenzene | 145 | 85 | 98 |

| Caprylic acid | Toluene | 135 | 82 | 97 |

| Lauric acid | Xylene | 140 | 78 | 95 |

N-Alkylpyrrolidone-Mediated Bromination

An alternative method employs N-methylpyrrolidone (NMP) as both solvent and catalyst. HBr gas is introduced into a mixture of pentaerythritol and NMP at 50–250°C, achieving 90% yield in 0.5–5 hours. This method avoids water removal steps, simplifying purification.

Azidation of 2,2-Bis(bromomethyl)-1,3-Propanediol

The brominated intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) to introduce azide groups.

Solvent-Based Azidation

In dimethylformamide (DMF) or ethanol, NaN₃ displaces bromine atoms at elevated temperatures. For example:

-

DMF method : Reacting DBNG with NaN₃ (2.2 equiv) in DMF at 80°C for 12 hours yields 75–80% product.

-

Ethanol-water method : Using a 1:1 ethanol-water mixture at 60°C reduces solvent toxicity but requires longer reaction times (24 hours).

Table 2: Azidation Conditions and Outcomes

| Solvent | Temperature (°C) | Time (h) | NaN₃ Equiv. | Yield (%) |

|---|---|---|---|---|

| DMF | 80 | 12 | 2.2 | 80 |

| Ethanol | 60 | 24 | 2.5 | 70 |

| Acetone | 50 | 36 | 3.0 | 65 |

Catalyzed Azidation

Copper(I) catalysts (e.g., CuI) accelerate azide substitution under milder conditions. For instance, CuI/TBTA (tris(benzyltriazolylmethyl)amine) in methanol at 25°C achieves 85% yield in 6 hours. This method minimizes thermal degradation of azides.

Alternative Synthetic Pathways

Direct Azidation of Pentaerythritol Derivatives

Recent efforts explore one-pot synthesis using pentaerythritol dichloride and NaN₃. However, yields remain low (≤50%) due to competing side reactions.

Challenges and Optimization Strategies

Purification

Crystallization from ice-water or ethanol removes unreacted NaN₃ and byproducts.

Industrial Scalability

The HBr/chlorobenzene method (Section 1.1) is preferred for large-scale production due to its high yield and compatibility with existing infrastructure. Recent patents highlight adaptations for continuous processing, such as:

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Propanediol, 2,2-bis(azidomethyl)-, and how is its structural integrity verified?

The compound is synthesized via thermal 1,3-dipolar Huisgen polyaddition, where it acts as a symmetrical heterofunctional cross-linker. A common approach involves copolymerization with α-azide-ω-alkyne monomers under controlled heating. Structural verification employs nuclear magnetic resonance (NMR) for functional group analysis, infrared spectroscopy (IR) to confirm azide and alkyne participation, and elemental analysis to validate stoichiometry. For example, in copolymerization studies, NMR confirmed the absence of unreacted azide groups post-synthesis .

Q. How is the thermal behavior of 1,3-Propanediol, 2,2-bis(azidomethyl)- monitored during polymerization?

Differential scanning calorimetry (DSC) is critical for tracking exothermic azide/alkyne cycloadditions. The reaction exhibits a total enthalpy (ΔH) of 232 ± 5 kJ/mol, with glass transition temperature (Tg) directly correlating to conversion rates. DSC thermograms also identify gelation stages by detecting abrupt changes in heat flow, providing real-time reaction kinetics data .

Q. What role does this compound play in polymer network formation?

As an A2B2 cross-linker, it facilitates the creation of biosourced networks via thermal polyaddition. Its dual azide and propargyl groups enable covalent bonding with complementary monomers, forming stable triazole linkages. This results in highly cross-linked polymers with tunable mechanical properties, suitable for applications like coatings or adhesives .

Advanced Research Questions

Q. Why do experimental gel points deviate from theoretical predictions during polymerization of this compound?

Experimental gel points, determined via DSC and rheological measurements, often show lower conversions than main-field theory predicts. This discrepancy arises from intramolecular cyclizations, where azide and alkyne groups on the same molecule react, reducing effective cross-linking. Statistical models accounting for cyclization frequency (e.g., Jacobson-Stockmayer theory) reconcile these deviations by quantifying "wasted" functional groups .

Q. How do intramolecular cyclizations influence the mechanical properties of resulting networks?

Cyclizations reduce cross-link density, leading to lower Tg and softer materials. Rheological studies reveal that networks with high cyclization fractions exhibit delayed viscoelastic transitions. To mitigate this, researchers optimize monomer ratios or introduce steric hindrance to favor intermolecular reactions .

Q. What advanced techniques resolve contradictions between DSC and rheological data in network formation studies?

Discrepancies arise because DSC detects total heat release (including cyclizations), while rheology measures macroscopic gelation. Combining both methods with time-resolved Fourier-transform infrared (FTIR) spectroscopy clarifies the contribution of intra- vs. intermolecular reactions. For example, FTIR can track azide peak decay to distinguish between productive and non-productive bonds .

Q. Can this compound be modified to reduce toxicity while retaining reactivity?

While toxicity studies focus on brominated analogs (e.g., 2,2-bis(bromomethyl)-1,3-propanediol), azidomethyl derivatives may pose risks due to azide instability. Functional group substitutions (e.g., replacing azides with non-toxic click chemistry moieties like tetrazines) are under investigation, though this requires re-engineering the monomer design .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.